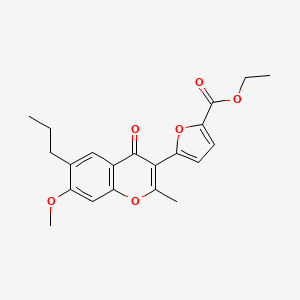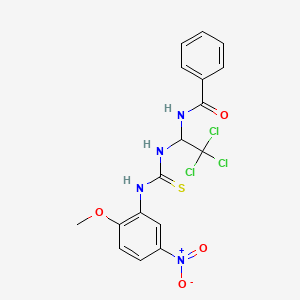
ethyl 5-(7-methoxy-2-methyl-4-oxo-6-propyl-4H-chromen-3-yl)furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(7-methoxy-2-methyl-4-oxo-6-propyl-4H-chromen-3-yl)furan-2-carboxylate is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has a unique structure that combines a chromene moiety with a furan ring, making it an interesting subject for chemical and pharmacological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(7-methoxy-2-methyl-4-oxo-6-propyl-4H-chromen-3-yl)furan-2-carboxylate typically involves multi-step organic reactions One common method includes the condensation of appropriate starting materials under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(7-methoxy-2-methyl-4-oxo-6-propyl-4H-chromen-3-yl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Ethyl 5-(7-methoxy-2-methyl-4-oxo-6-propyl-4H-chromen-3-yl)furan-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of ethyl 5-(7-methoxy-2-methyl-4-oxo-6-propyl-4H-chromen-3-yl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The chromene moiety is known to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antioxidant responses.
Comparaison Avec Des Composés Similaires
Ethyl 5-(7-methoxy-2-methyl-4-oxo-6-propyl-4H-chromen-3-yl)furan-2-carboxylate can be compared with other chromene derivatives and furan-containing compounds. Similar compounds include:
- Ethyl 5-(7-methoxy-4-oxo-6-propyl-4H-chromen-3-yl)-2-furoate
- Ethyl 3-[5-(ethoxycarbonyl)-2-furyl]-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate
- Ethyl 5-[7-(2-ethoxy-1-methyl-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]-2-furoate
These compounds share structural similarities but may differ in their biological activities and chemical reactivity, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C21H22O6 |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
ethyl 5-(7-methoxy-2-methyl-4-oxo-6-propylchromen-3-yl)furan-2-carboxylate |
InChI |
InChI=1S/C21H22O6/c1-5-7-13-10-14-18(11-17(13)24-4)26-12(3)19(20(14)22)15-8-9-16(27-15)21(23)25-6-2/h8-11H,5-7H2,1-4H3 |
Clé InChI |
MGAWPNOIRYVMLH-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC2=C(C=C1OC)OC(=C(C2=O)C3=CC=C(O3)C(=O)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-3-phenyl-N-{2,2,2-trichloro-1-[ethyl(2-naphthyl)amino]ethyl}-2-propenamide](/img/structure/B11705090.png)
![3-nitro-N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11705091.png)
![(2Z,5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11705097.png)
![2,4-dichloro-N-[2,2,2-trichloro-1-(1-piperidinyl)ethyl]benzamide](/img/structure/B11705105.png)
![1,5-dimethyl-4-({(E)-[5-(2-methylphenyl)furan-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11705110.png)


![4-iodo-1-methyl-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11705131.png)

![N-(3-methylphenyl)-2-{(3Z)-3-[(2-nitrophenyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11705143.png)
![N-benzyl-2-{(2E)-2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzamide](/img/structure/B11705149.png)
![2-{[(E)-furan-2-ylmethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11705154.png)
![(2E)-5-(2-nitrobenzyl)-2-[(2Z)-(4-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11705156.png)
![3,5-dinitro-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B11705167.png)
